molecular formula C₂₅H₄₀O₄ B1140236 Methyl 7beta-Hydroxy-3-ketocholanoate CAS No. 67371-28-2

Methyl 7beta-Hydroxy-3-ketocholanoate

Cat. No.: B1140236
CAS No.: 67371-28-2
M. Wt: 404.58
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7beta-Hydroxy-3-ketocholanoate is a chemical compound with the molecular formula C25H40O4 and a molecular weight of 404.58 g/mol . It is a derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7beta-Hydroxy-3-ketocholanoate typically involves the esterification of 7beta-Hydroxy-3-ketocholanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: The use of continuous flow reactors and optimized reaction conditions would enhance yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

    Substitution: The hydroxyl group at the 7beta position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional ketone or carboxyl groups.

    Reduction: Secondary alcohols.

    Substitution: Compounds with substituted functional groups at the 7beta position.

Scientific Research Applications

Methyl 7beta-Hydroxy-3-ketocholanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7beta-Hydroxy-3-ketocholanoate involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it can modulate the activity of nuclear receptors such as the farnesoid X receptor (FXR) and the liver X receptor (LXR). These receptors play a crucial role in regulating bile acid synthesis, cholesterol metabolism, and lipid homeostasis .

Comparison with Similar Compounds

    Cholic Acid: The parent compound from which Methyl 7beta-Hydroxy-3-ketocholanoate is derived.

    Chenodeoxycholic Acid: Another bile acid with similar structural features.

    Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester form enhances its solubility and stability, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl (4R)-4-[(5R,7S,8S,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21+,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRLTYUHWGHDCJ-UUBISWKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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